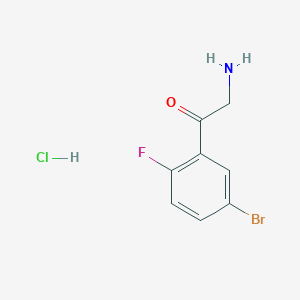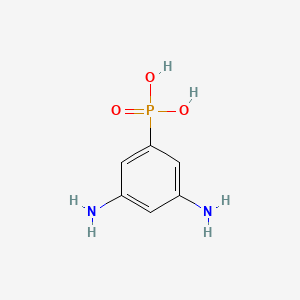
2-Fluoro-3-iodophenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrFIO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodophenacyl bromide typically involves the following steps:
Bromination of 2-Fluoro-3-iodoacetophenone: The starting material, 2-Fluoro-3-iodoacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodophenacyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl compounds or alkynyl derivatives, depending on the coupling partner.
Scientific Research Applications
2-Fluoro-3-iodophenacyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodophenacyl bromide depends on the specific reaction it undergoes:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Cross-Coupling Reactions: The iodine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-iodoacetophenone: The precursor to 2-Fluoro-3-iodophenacyl bromide, differing by the presence of a carbonyl group instead of a bromine atom.
Phenacyl Bromide: Lacks the fluorine and iodine substitutions, making it less versatile in certain synthetic applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective functionalization and the formation of complex molecules .
Properties
Molecular Formula |
C8H5BrFIO |
|---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
InChI Key |
XHSZHDOJQDQCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
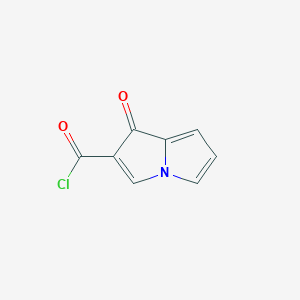
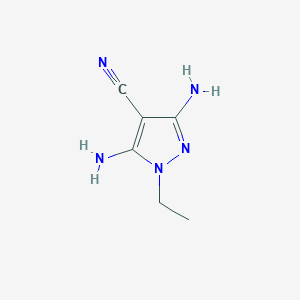

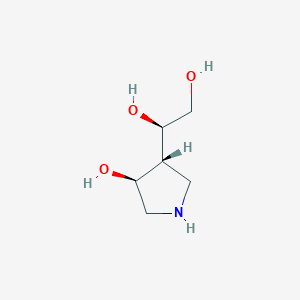
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
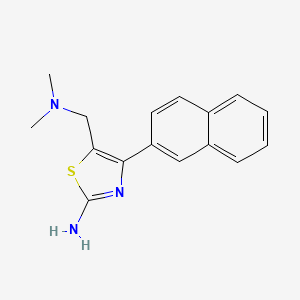
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
